3-[4-Bromo-3-(trifluoromethyl)pyrazol-1-yl]propan-1-ol
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Overview
Description
3-[4-Bromo-3-(trifluoromethyl)pyrazol-1-yl]propan-1-ol is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a hydroxyl group attached to a pyrazole ring. Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Bromo-3-(trifluoromethyl)pyrazol-1-yl]propan-1-ol typically involves the reaction of 4-bromo-3-(trifluoromethyl)pyrazole with an appropriate alcohol derivative. One common method is the alkylation of 4-bromo-3-(trifluoromethyl)pyrazole with 3-chloropropan-1-ol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-[4-Bromo-3-(trifluoromethyl)pyrazol-1-yl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-[4-Bromo-3-(trifluoromethyl)pyrazol-1-yl]propanal.
Reduction: Formation of 3-[4-(Trifluoromethyl)pyrazol-1-yl]propan-1-ol.
Substitution: Formation of 3-[4-Azido-3-(trifluoromethyl)pyrazol-1-yl]propan-1-ol or 3-[4-(Trifluoromethyl)pyrazol-1-yl]propan-1-thiol.
Scientific Research Applications
3-[4-Bromo-3-(trifluoromethyl)pyrazol-1-yl]propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-[4-Bromo-3-(trifluoromethyl)pyrazol-1-yl]propan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The bromine atom may also participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[4-Bromo-3-(trifluoromethyl)pyrazol-1-yl]propan-1-ol is unique due to the presence of both a bromine atom and a trifluoromethyl group on the pyrazole ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and potential for halogen bonding, which can enhance its biological activity compared to similar compounds.
Properties
IUPAC Name |
3-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrF3N2O/c8-5-4-13(2-1-3-14)12-6(5)7(9,10)11/h4,14H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZYXJSDTJGEID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCCO)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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